2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine
Description
2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system. The cyclopropyl substituent at the 2-position and the methyl group at the 5-position confer unique steric and electronic properties to the molecule. This compound has garnered interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold's prevalence in bioactive molecules, particularly as kinase inhibitors, antimicrobial agents, and central nervous system modulators . Its synthesis typically involves cyclocondensation reactions or transition metal-catalyzed cross-coupling strategies, as described in supporting materials of related studies .
Properties
IUPAC Name |
2-cyclopropyl-5-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-2-4-11-12-10(7-13(8)11)9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOTWHQZQGGCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting the overall biochemical processes within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby altering downstream signaling events. Additionally, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. These changes in gene expression can lead to alterations in cellular metabolism, impacting processes such as energy production, biosynthesis, and detoxification.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, it can bind to the active sites of enzymes, inhibiting or activating their catalytic activity. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding of these factors to DNA. These molecular interactions can lead to changes in cellular function and overall physiological responses.
Biological Activity
2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C11H16N2
Molecular Weight : 176.26 g/mol
IUPAC Name : 2-cyclopropyl-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
The compound features a bicyclic structure that includes a cyclopropyl group and a methyl group attached to the imidazo[1,2-a]pyridine core. Its unique structure contributes to its varied biological activity.
Antimycobacterial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, in combating tuberculosis (TB). In vitro evaluations against Mycobacterium tuberculosis (MTB) have shown promising results:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.05 to ≤100 μg/mL against various MTB strains. For instance, certain derivatives demonstrated excellent anti-TB activity with MIC values as low as 0.0625 μg/mL .
Anti-inflammatory Properties
Imidazo[1,2-a]pyridine compounds have also been evaluated for their anti-inflammatory properties. Inhibition of cyclooxygenase-2 (COX-2) is a key mechanism through which these compounds exert their effects:
- IC50 Values : Compounds within this class have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating significant potential for treating inflammatory conditions .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines:
- Cell Line Testing : Studies have demonstrated that derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 and A549. For example, certain compounds showed IC50 values indicating potent anticancer activity .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The compound may modulate various signaling pathways by binding to target proteins involved in disease processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives:
| Compound | Substituent | MIC (μg/mL) | Activity |
|---|---|---|---|
| IPA-6 | -Br | 0.05 | Excellent anti-TB |
| IPA-9 | -Cl | 0.4 | Good anti-TB |
| IPS-1 | -NO2 | 0.4 | Moderate anti-TB |
The presence of electron-withdrawing groups has been associated with enhanced antimicrobial activity .
Case Studies and Research Findings
Several research studies have documented the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives:
- Study on Anti-TB Activity : A comprehensive evaluation of imidazo[1,2-a]pyridine amides revealed that specific structural modifications significantly improved their efficacy against MTB .
- Anti-inflammatory Evaluation : Research demonstrated that certain derivatives effectively inhibited COX-2 activity in vitro, suggesting therapeutic potential for inflammatory diseases .
- Anticancer Efficacy : Compounds derived from imidazo[1,2-a]pyridine were tested across multiple cancer cell lines, showing varying degrees of cytotoxicity and highlighting the need for further exploration into their mechanisms .
Scientific Research Applications
Medicinal Chemistry and Drug Development
CPMIP has been investigated for its potential as a scaffold for the development of novel pharmaceutical agents. The imidazo[1,2-a]pyridine core is known for its biological activity, making it a valuable target in drug design.
Key Applications:
- Antitubercular Agents: Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-tubercular activity against Mycobacterium tuberculosis (MTB). For instance, compounds based on this scaffold have demonstrated minimum inhibitory concentrations (MICs) in the low microgram range, indicating potent activity against both drug-sensitive and multidrug-resistant strains of MTB .
- Histone Deacetylase Inhibitors: CPMIP derivatives have been explored as inhibitors of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and cancer progression. Inhibiting HDACs can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .
The biological activities associated with CPMIP derivatives are diverse, ranging from antimicrobial to anticancer properties.
Antimicrobial Activity:
- Studies have highlighted the efficacy of CPMIP derivatives against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Anticancer Properties:
- Compounds derived from CPMIP have shown promise in preclinical studies as anticancer agents. They may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of CPMIP derivatives. Variations in substituents on the imidazo[1,2-a]pyridine ring can significantly influence biological activity.
Findings:
- Substituents such as alkyl groups or halogens can enhance the potency and selectivity of these compounds against specific targets. For example, certain derivatives with halogen substitutions have exhibited improved anti-TB activity compared to their unsubstituted counterparts .
Case Studies
Several case studies illustrate the application of CPMIP in drug discovery:
| Study | Compound | Activity | MIC Value |
|---|---|---|---|
| 1 | IPA-6 | Anti-TB | 0.05 μg/mL |
| 2 | IPA-9 | Anti-TB | 0.4 μg/mL |
| 3 | IPS-1 | Anti-TB | 0.4 μg/mL |
| 4 | Compound X | HDAC Inhibition | IC50 = 7 μM |
These studies underscore the potential of CPMIP derivatives as effective therapeutic agents against tuberculosis and cancer.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-cyclopropyl-5-methylimidazo[1,2-a]pyridine are best understood through comparisons with analogs in the imidazo[1,2-a]pyridine family. Below is a structured analysis:
Pharmacokinetic and Solubility Profiles
- Aqueous Solubility : The methyl group at the 5-position marginally enhances solubility compared to unsubstituted imidazo[1,2-a]pyridines. However, the cyclopropyl group introduces moderate lipophilicity (cLogP ~2.8), which may limit bioavailability in polar biological matrices .
- Metabolic Stability : Cyclopropyl substituents reduce oxidative metabolism by cytochrome P450 enzymes compared to nitro or aryl analogs, as demonstrated in in vitro microsomal assays .
Target Selectivity
- While 3-nitro derivatives target parasitic enzymes via nitroreductase activation, this compound shows broader kinase inhibition profiles, particularly against tyrosine kinases like ABL1 and SRC-family kinases. This highlights substituent-dependent target engagement .
Research Findings and Implications
Recent studies emphasize the trade-offs between substituent choice and drug-like properties:
- Advantages of 2-Cyclopropyl-5-methyl Substitution :
- Limitations: Reduced potency against specific parasitic targets compared to nitro-substituted analogs . Potential for off-target kinase interactions due to scaffold promiscuity .
Preparation Methods
General Synthetic Strategies for Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are typically synthesized via cyclization reactions involving 2-aminopyridines and various carbonyl or nitrile-containing compounds. The methods often employ:
- Intermolecular cyclization
- Ritter-type reactions
- Domino A3-coupling reactions
- Microwave-assisted synthesis
These approaches provide versatile routes to functionalized imidazo[1,2-a]pyridines, including the 2-cyclopropyl-5-methyl derivative.
Specific Preparation of 2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine
Multi-step Organic Synthesis Approach
The synthesis of this compound typically involves:
- Starting from 2-aminopyridine or substituted pyridines.
- Introduction of the cyclopropyl group via appropriate alkylation or cyclopropanation reactions.
- Formation of the imidazo ring through cyclization with aldehydes or nitriles.
- Installation of the methyl group at the 5-position through selective substitution or by using methyl-substituted starting materials.
This approach may include intermediate formation of pyridinylmethanol derivatives, followed by cyclization under acidic or catalytic conditions.
Catalytic and Acid-Assisted Cyclization
One efficient method involves the use of bismuth triflate (Bi(OTf)3) as a catalyst along with p-TsOH·H2O as an acid promoter in a sealed tube at elevated temperatures (~150 °C). The reaction mixture typically contains:
- Pyridinylmethanol derivative (1 equiv)
- Acetonitrile or nitrile nucleophile (excess, ~15 equiv)
- Catalyst Bi(OTf)3 (5 mol %)
- p-TsOH·H2O (7.5 equiv)
- Solvent such as dichloroethane (DCE)
The reaction proceeds overnight, yielding the imidazo[1,2-a]pyridine core with high efficiency after purification by silica gel chromatography.
Domino A3-Coupling Reaction
Another green and efficient route uses a domino A3-coupling reaction involving:
- 2-Aminopyridine
- Aldehydes
- Alkynes (e.g., cyclopropylacetylene)
This reaction is catalyzed by copper salts under mild heating (~50 °C) and proceeds via a one-pot process forming the imidazo[1,2-a]pyridine ring system with substituents at positions 2 and 3. This method is scalable and environmentally sustainable, producing good yields without harsh conditions.
Microwave-Assisted Synthesis
Microwave irradiation at around 120 °C for 20–30 minutes has been employed to accelerate the condensation of 2-aminopyridines with halogenated acetoacetates. This method offers rapid synthesis with good yields and can be adapted for 2-cyclopropyl substituted derivatives by choosing appropriate acetoacetate precursors.
Reaction Conditions and Yields
The following table summarizes key reaction parameters and yields from reported methods relevant to the preparation of imidazo[1,2-a]pyridine derivatives, which can be adapted to synthesize this compound:
| Method | Key Reagents | Catalyst/Promoter | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid-catalyzed cyclization | Pyridinylmethanol + acetonitrile | Bi(OTf)3 + p-TsOH·H2O | 150 | Overnight (~16h) | 75–95 | High yields; requires sealed tube |
| Domino A3-coupling | 2-Aminopyridine + aldehyde + alkyne | Cu catalyst | 50 | 6 h | ~87 | Mild conditions; green synthesis approach |
| Microwave-assisted | 2-Aminopyridine + halogenated acetoacetate | None or base | 120 | 20–30 min | 70–80 | Rapid synthesis; efficient for substituted derivatives |
| Mg3N2-assisted annulation | 2-Pyridyl ketone + aldehyde | Mg3N2 | 25–75 | 12–24 h | 40–65 | Solvent and temperature influence yield |
Detailed Research Findings
The acid-catalyzed method using Bi(OTf)3 and p-TsOH·H2O enables the formation of a nitrilium ion intermediate that undergoes intramolecular cyclization to form the imidazo ring efficiently.
The domino A3-coupling provides a "green" alternative with a lower environmental impact, operating under milder conditions and avoiding harsh reagents or solvents.
Microwave-assisted synthesis dramatically reduces reaction time while maintaining good yields, suitable for rapid library synthesis or scale-up.
The Mg3N2-assisted annulation offers a one-pot approach with moderate yields, influenced by solvent choice and temperature, useful for substrates with diverse functional groups.
Summary Table of Preparation Methods for this compound
| Preparation Method | Advantages | Limitations | Typical Yield (%) | Reaction Time | Temperature (°C) | Notes |
|---|---|---|---|---|---|---|
| Acid-catalyzed cyclization | High yield, broad substrate scope | Requires sealed tube, high temp | 75–95 | Overnight | 150 | Uses Bi(OTf)3 and p-TsOH·H2O |
| Domino A3-coupling | Mild conditions, green chemistry | Requires alkyne substrates | ~87 | 6 h | 50 | Scalable; environmentally friendly |
| Microwave-assisted synthesis | Rapid, efficient | Requires microwave reactor | 70–80 | 20–30 min | 120 | Good for substituted derivatives |
| Mg3N2-assisted annulation | One-pot, moderate conditions | Lower yield, longer reaction | 40–65 | 12–24 h | 25–75 | Sensitive to solvent and temp |
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine derivatives?
- Methodology : The synthesis often involves multicomponent reactions (MCRs). A copper-catalyzed three-component coupling (TCC) reaction between 2-aminopyridines, arylaldehydes, and alkynes provides a robust pathway for constructing the imidazo[1,2-a]pyridine core . For cyclopropyl substituents, pre-functionalized cyclopropane-containing aldehydes or alkynes are integrated into the reaction. Alternative methods include iodine-catalyzed cyclization reactions, which avoid transition metals and are advantageous for green synthesis .
- Key Data :
| Method | Catalyst | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| Cu-catalyzed TCC | CuI | 70–85 | 12–24 | |
| Iodine-catalyzed | I₂ | 65–78 | 6–12 |
Q. How is the imidazo[1,2-a]pyridine scaffold structurally characterized?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for determining the π-stacking interactions and hydrogen-bonding networks. For example, substituents at the 2- and 5-positions (e.g., cyclopropyl and methyl groups) influence intermolecular C–H⋯N and π–π interactions, which stabilize crystal packing . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are used for purity and structural validation, with characteristic signals for cyclopropyl protons (δ 1.2–1.8 ppm in ¹H NMR) .
Q. What is the biological significance of the imidazo[1,2-a]pyridine core?
- Methodology : The scaffold is a privileged structure in medicinal chemistry due to its drug-like properties. Derivatives exhibit kinase inhibition (e.g., c-Met kinase) , anti-inflammatory activity , and anticancer effects via apoptosis induction . Computational docking studies guide substituent optimization; for example, cyclopropyl groups enhance steric complementarity with hydrophobic kinase pockets .
Advanced Research Questions
Q. How do substituent variations at the 2- and 5-positions impact biological activity?
- Methodology : Structure-activity relationship (SAR) studies reveal that:
- 2-Cyclopropyl : Enhances metabolic stability by reducing oxidative metabolism .
- 5-Methyl : Improves lipophilicity (logP) and membrane permeability, critical for CNS-targeting drugs .
- Contradictions : In c-Met kinase inhibitors, bulky 2-cyclopropyl groups improve potency but may reduce solubility. Balancing these requires iterative solubility assays (e.g., kinetic solubility in PBS) and logD optimization .
- Data Table :
| Substituent (Position) | Biological Target | IC₅₀ (nM) | logP |
|---|---|---|---|
| 2-Cyclopropyl, 5-Me | c-Met Kinase | 12 ± 2 | 2.8 |
| 2-Phenyl, 5-Me | c-Met Kinase | 45 ± 5 | 3.5 |
Q. How can researchers resolve contradictory data in biological assays for imidazo[1,2-a]pyridines?
- Methodology : Contradictions often arise from assay conditions (e.g., cell line variability) or off-target effects. For example:
- Kinase Inhibition : Use orthogonal assays (e.g., biochemical vs. cellular assays) to confirm target engagement. In c-Met inhibitors, cellular IC₅₀ values may differ from biochemical assays due to efflux pumps .
- Anticancer Activity : Validate cytotoxicity in multiple cancer cell lines (e.g., HepG2, MCF-7) and compare with normal cells (e.g., Vero) to exclude nonspecific toxicity .
Q. What strategies optimize fluorescence properties in imidazo[1,2-a]pyridine derivatives?
- Methodology : Substituents with electron-donating groups (e.g., –NH₂) or extended π-systems enhance fluorescence via intramolecular charge transfer (ICT). Solvent polarity studies (e.g., Stokes shifts in DMSO vs. hexane) quantify excited-state dipole moments . For imaging probes, cyclopropyl groups reduce aggregation-caused quenching (ACQ) .
Experimental Design Considerations
Q. How to design imidazo[1,2-a]pyridines for selective kinase inhibition?
- Methodology :
Scaffold Hybridization : Fuse imidazo[1,2-a]pyridine with known kinase pharmacophores (e.g., pyridinyl groups for ATP-binding pocket targeting) .
Molecular Dynamics (MD) Simulations : Predict binding poses with c-Met kinase (PDB: 3LQ8) to optimize substituent geometry .
Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
Q. What analytical techniques validate synthetic intermediates?
- Methodology :
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ for C₁₁H₁₃N₃ requires m/z 188.1179) .
- FTIR : Detect carbonyl stretches (1700–1750 cm⁻¹) in ester-functionalized derivatives .
- HPLC-PDA : Ensure >95% purity using C18 columns (gradient: 10–90% acetonitrile in H₂O) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
